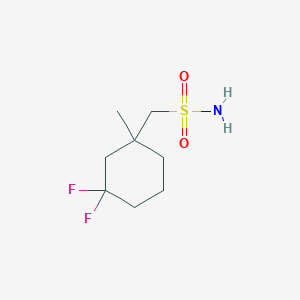

(3,3-Difluoro-1-methylcyclohexyl)methanesulfonamide

CAS No.: 2411289-62-6

Cat. No.: VC4328838

Molecular Formula: C8H15F2NO2S

Molecular Weight: 227.27

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2411289-62-6 |

|---|---|

| Molecular Formula | C8H15F2NO2S |

| Molecular Weight | 227.27 |

| IUPAC Name | (3,3-difluoro-1-methylcyclohexyl)methanesulfonamide |

| Standard InChI | InChI=1S/C8H15F2NO2S/c1-7(6-14(11,12)13)3-2-4-8(9,10)5-7/h2-6H2,1H3,(H2,11,12,13) |

| Standard InChI Key | BVTYSQHZEVETLR-UHFFFAOYSA-N |

| SMILES | CC1(CCCC(C1)(F)F)CS(=O)(=O)N |

Introduction

(3,3-Difluoro-1-methylcyclohexyl)methanesulfonamide is a chemical compound with the molecular formula C8H14F2NO2S. It features a cyclohexyl ring substituted with two fluorine atoms and a methyl group, along with a methanesulfonamide functional group. This unique structure imparts distinctive chemical and biological properties, making it valuable for various applications in chemistry, biology, and medicine.

Synthesis

The synthesis of (3,3-Difluoro-1-methylcyclohexyl)methanesulfonamide involves three primary steps:

-

Fluorination: Fluorine atoms are introduced into the cyclohexyl ring using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

-

Methylation: A methyl group is added to the cyclohexyl ring using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃).

-

Sulfonamidation: The methanesulfonamide group is introduced using methanesulfonyl chloride (CH₃SO₂Cl) and an amine source like ammonia (NH₃).

These reactions are typically conducted under controlled conditions to ensure high purity and yield.

Applications

(3,3-Difluoro-1-methylcyclohexyl)methanesulfonamide has diverse applications across scientific disciplines:

-

Chemistry: Used as a building block for synthesizing complex molecules due to its unique structural features.

-

Biology: Investigated for potential antimicrobial and antiviral activities.

-

Medicine: Explored as a candidate for drug development, particularly for enzyme inhibitors and receptor modulators.

-

Industrial Use: Utilized in producing specialty chemicals such as polymers and surfactants.

Mechanism of Action

The compound interacts with specific molecular targets such as enzymes or receptors. The fluorine atoms enhance binding affinity through hydrophobic interactions, while the methanesulfonamide group contributes to solubility and stability. These properties make it a promising candidate for pharmaceutical applications.

Comparison with Similar Compounds

| Compound | Key Features |

|---|---|

| (3,3-Difluoro-1-methylcyclohexyl)amine | Lacks the sulfonamide group; reduced solubility and pharmacokinetic properties |

| (3,3-Difluoro-1-methylcyclohexyl)methanol | Contains a hydroxyl group instead of sulfonamide; different biological activity |

| (3,3-Difluoro-1-methylcyclohexyl)acetic acid | Features a carboxylic acid group; distinct chemical reactivity |

The presence of both fluorine atoms and the methanesulfonamide group makes (3,3-Difluoro-1-methylcyclohexyl)methanesulfonamide unique among its analogs.

Research Outlook

Ongoing research focuses on:

-

Developing derivatives with enhanced biological activity.

-

Investigating its role in enzyme inhibition and receptor modulation.

-

Exploring its potential in creating novel materials for industrial applications.

Further studies are required to fully understand its pharmacological potential and optimize its synthesis for large-scale production.

This detailed analysis highlights the significance of (3,3-Difluoro-1-methylcyclohexyl)methanesulfonamide in scientific research and industrial applications. Its unique chemical properties make it a versatile compound worthy of further exploration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume